
Mitiglinide Acyl-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitiglinide Acyl-beta-D-glucuronide is a biochemical compound used primarily in proteomics research. It is a derivative of mitiglinide, a drug used for the treatment of type 2 diabetes. The compound has a molecular formula of C25H33NO9 and a molecular weight of 491.53 .
Métodos De Preparación
The preparation of Mitiglinide Acyl-beta-D-glucuronide involves the conjugation of mitiglinide with beta-D-glucuronic acid. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the mitiglinide molecule . Industrial production methods for this compound are not widely documented, but they likely involve similar enzymatic processes under controlled conditions.
Análisis De Reacciones Químicas
Mitiglinide Acyl-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mitiglinide Acyl-beta-D-glucuronide is used in various scientific research applications, including:
Chemistry: It is used to study the reactivity and stability of acyl glucuronide conjugates.
Biology: It is used to investigate the metabolic pathways and enzyme interactions involving glucuronidation.
Medicine: It is used to study the pharmacokinetics and pharmacodynamics of mitiglinide and its metabolites.
Industry: It is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
Mitiglinide Acyl-beta-D-glucuronide exerts its effects by interacting with specific molecular targets and pathways. The primary mechanism involves the inhibition of ATP-sensitive potassium channels in pancreatic beta-cells, leading to the stimulation of insulin secretion. This process is mediated by the binding of the compound to the Kir6.2/SUR1 complex, resulting in the closure of potassium channels, depolarization of the cell membrane, and subsequent influx of calcium ions through voltage-gated calcium channels. The increased intracellular calcium concentration triggers the exocytosis of insulin granules .
Comparación Con Compuestos Similares
Mitiglinide Acyl-beta-D-glucuronide is similar to other acyl glucuronide compounds, such as:
Repaglinide Acyl-beta-D-glucuronide: Another derivative used in the treatment of type 2 diabetes.
Mycophenolic Acid-beta-D-glucuronide: Used in immunosuppressive regimens after organ transplantation.
Compared to these compounds, this compound is unique in its specific application to mitiglinide metabolism and its role in proteomics research .
Propiedades
Fórmula molecular |
C25H33NO9 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H33NO9/c27-18(26-12-15-8-4-5-9-16(15)13-26)11-17(10-14-6-2-1-3-7-14)24(33)35-25-21(30)19(28)20(29)22(34-25)23(31)32/h1-3,6-7,15-17,19-22,25,28-30H,4-5,8-13H2,(H,31,32)/t15-,16+,17-,19-,20-,21+,22-,25-/m0/s1 |
Clave InChI |
DKOGOCGRIOKDDV-WSFVWPEKSA-N |
SMILES isomérico |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canónico |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


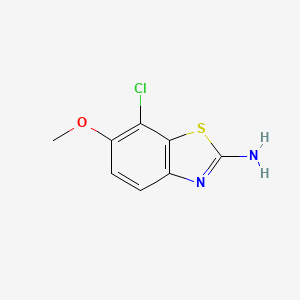
![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)

![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
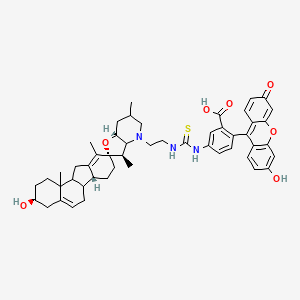
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
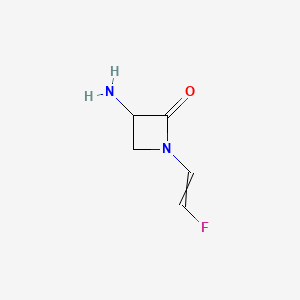
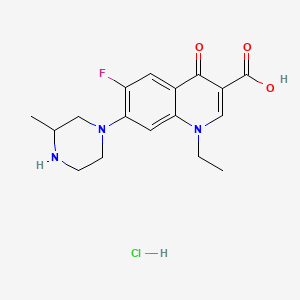
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
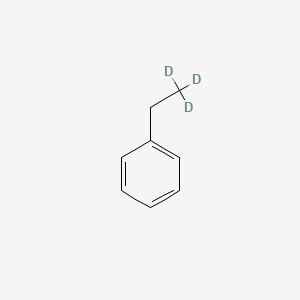

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
